molecular formula C12H21NO3 B14147807 1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid CAS No. 1102854-41-0

1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid

Cat. No.: B14147807
CAS No.: 1102854-41-0
M. Wt: 227.30 g/mol
InChI Key: KKDVLTPMKNJRHI-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is characterized by a piperidine ring substituted with a 3,3-dimethylbutanoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid involves several steps. One common synthetic route includes the acylation of piperidine-2-carboxylic acid with 3,3-dimethylbutanoyl chloride under basic conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Pipecolic acid:

    N-Acylpiperidine derivatives: These compounds have similar structures but differ in the acyl group attached to the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1102854-41-0

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

1-(3,3-dimethylbutanoyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO3/c1-12(2,3)8-10(14)13-7-5-4-6-9(13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

KKDVLTPMKNJRHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCCCC1C(=O)O

Origin of Product

United States

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